Tripalmitolein

Catalog No.
S634212
CAS No.
20246-55-3
M.F
C51H92O6
M. Wt
801.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripalmitolein

CAS Number

20246-55-3

Product Name

Tripalmitolein

IUPAC Name

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate

Molecular Formula

C51H92O6

Molecular Weight

801.3 g/mol

InChI

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21-

InChI Key

SKGWNZXOCSYJQL-BUTYCLJRSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC

Anti-diabetic Properties

Studies suggest that tripalmitolein might possess anti-diabetic properties. Research has shown that it can improve insulin sensitivity and glucose tolerance in animal models. Additionally, tripalmitolein may contribute to the regulation of blood sugar levels and potentially aid in managing type 2 diabetes [].

Anti-inflammatory Effects

Tripalmitolein exhibits anti-inflammatory properties, potentially offering benefits in conditions like chronic inflammation and inflammatory bowel disease (IBD). Studies have demonstrated its ability to suppress the production of inflammatory mediators and alleviate symptoms associated with inflammation [].

Neuroprotective Potential

Emerging research suggests that tripalmitolein might hold promise for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies in animal models indicate that it can improve cognitive function and protect neurons from damage [, ]. However, further investigation is needed to confirm these findings and understand the underlying mechanisms.

Other Potential Applications

Beyond the aforementioned areas, tripalmitolein is being explored for various other applications, including:

  • Cancer research: Studies investigating the potential anti-cancer properties of tripalmitolein are ongoing [].
  • Skin health: Research suggests that tripalmitolein might contribute to improved skin hydration and barrier function [].
  • Drug delivery: Tripalmitolein is being explored as a potential carrier for drug delivery due to its biocompatible properties [].

Tripalmitolein, also known as glyceryl tripalmitoleate, is a triglyceride composed of three palmitoleic acid molecules esterified to glycerol. Its chemical formula is C51H92O6C_{51}H_{92}O_{6}, with a molecular weight of approximately 801.27 g/mol. The compound is characterized by its structure, which includes three double bonds due to the unsaturated nature of palmitoleic acid, making it a unique member of the triglyceride family. Tripalmitolein is primarily found in certain vegetable oils and animal fats, contributing to their nutritional and functional properties .

Tripalmitolein's mechanism of action is primarily related to its role as a storage and energy source. It can be broken down by enzymes in cells to release fatty acids, which can then be used for energy production through cellular respiration []. Tripalmitolein may also play a role in other biological processes, but these areas of research are ongoing.

Typical of triglycerides:

  • Hydrogenation: The double bonds in tripalmitolein can be hydrogenated to convert it into a saturated fat. This process involves adding hydrogen in the presence of a catalyst, resulting in the formation of tripalmitin (a fully saturated triglyceride) and is commonly used in food processing to create margarine .
  • Hydrolysis: In the presence of water and an acid or base (saponification), tripalmitolein can be hydrolyzed into glycerol and free fatty acids. This reaction is essential in soap making and other applications where fatty acids are needed .
  • Esterification: Tripalmitolein can react with alcohols to form esters, which are important in the synthesis of various bioactive compounds .

Tripalmitolein has been studied for its potential health benefits, particularly related to its fatty acid composition:

  • Anti-inflammatory Properties: Some studies suggest that palmitoleic acid may have anti-inflammatory effects, which could contribute to cardiovascular health .
  • Metabolic Effects: Research indicates that tripalmitolein may influence lipid metabolism and insulin sensitivity, potentially offering protective effects against metabolic disorders .
  • Skin Health: Due to its emollient properties, tripalmitolein is often used in cosmetic formulations for skin hydration and barrier protection .

Tripalmitolein can be synthesized through several methods:

  • Chemical Synthesis: This involves the esterification of glycerol with palmitoleic acid under controlled conditions. Typically, this process requires an acid catalyst to facilitate the reaction .
  • Enzymatic Synthesis: Lipases can catalyze the esterification reaction between glycerol and palmitoleic acid, offering a more environmentally friendly approach compared to chemical synthesis. This method allows for better control over the reaction conditions and product specificity .
  • Extraction from Natural Sources: Tripalmitolein can also be obtained from natural oils that contain high levels of palmitoleic acid, such as macadamia nut oil or sea buckthorn oil .

Tripalmitolein has various applications across different industries:

  • Food Industry: It is used as a cooking oil and ingredient in food products due to its favorable fatty acid profile and stability .
  • Cosmetics and Personal Care: Due to its moisturizing properties, tripalmitolein is incorporated into lotions, creams, and other skincare products to enhance skin hydration and texture .
  • Pharmaceuticals: It may serve as an excipient or active ingredient in drug formulations targeting metabolic health or inflammatory conditions .

Research on tripalmitolein's interactions primarily focuses on its metabolic effects:

  • Lipid Metabolism: Studies indicate that tripalmitolein may influence lipid profiles by reducing triglyceride levels while increasing high-density lipoprotein cholesterol levels in animal models .
  • Insulin Sensitivity: Some clinical studies have suggested that dietary supplementation with palmitoleic acid can improve insulin sensitivity, potentially benefiting individuals with type 2 diabetes .

Tripalmitolein shares similarities with other triglycerides but stands out due to its unique fatty acid composition. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
TripalmitinC51H98O6Fully saturated; no double bonds
TrilaurinC45H90O6Composed of lauric acid; shorter chain fatty acids
TristearinC57H110O6Composed of stearic acid; fully saturated
TrilinoleinC51H92O6Contains three linoleic acids; polyunsaturated

Tripalmitolein’s uniqueness lies in its specific arrangement of unsaturated bonds and its potential health benefits related to metabolic processes compared to these other triglycerides .

Molecular Formula and Weight

Tripalmitolein possesses the molecular formula C₅₁H₉₂O₆, representing a complex triglyceride structure with 51 carbon atoms, 92 hydrogen atoms, and 6 oxygen atoms [1] [2] [3]. The molecular weight of tripalmitolein is consistently reported as 801.27 to 801.34 grams per mole across multiple analytical sources [2] [4]. This molecular weight calculation reflects the triester formation between one glycerol molecule and three palmitoleic acid molecules, accounting for the loss of three water molecules during the esterification process [1].

PropertyValueSource
Molecular FormulaC₅₁H₉₂O₆ [1] [2] [3]
Molecular Weight801.27 - 801.34 g/mol [2] [4]
Heavy Atom Count57 [5]
Hydrogen Bond Acceptors6 [5]
Hydrogen Bond Donors0 [5]

Structural Components: Glycerol and Palmitoleic Acid

Tripalmitolein is fundamentally composed of a glycerol backbone esterified with three palmitoleic acid molecules [1] [6]. The glycerol component provides the trihydroxy alcohol framework, with each hydroxyl group undergoing esterification with palmitoleic acid [7]. Palmitoleic acid, systematically known as 9-hexadecenoic acid, is a sixteen-carbon monounsaturated fatty acid containing a single double bond at the ninth carbon position [8] [9]. The structural arrangement positions palmitoleic acid at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, creating a symmetrical triglyceride structure [7].

The palmitoleic acid component exhibits the characteristic properties of an omega-7 monounsaturated fatty acid, with the double bond located seven carbons from the methyl end of the fatty acid chain [9]. This structural feature significantly influences the overall properties and behavior of tripalmitolein compared to saturated triglycerides .

Physical Properties

Physical State and Appearance

Tripalmitolein exists as a liquid at room temperature, distinguishing it from many saturated triglycerides that typically remain solid under similar conditions [2] [6]. The compound presents as a colorless to pale yellow liquid with characteristic visual properties that reflect its unsaturated nature [6]. The liquid state at ambient temperatures results from the presence of three unsaturated fatty acid chains, which prevent efficient molecular packing and reduce intermolecular forces compared to saturated analogues [6].

Solubility Profile

The solubility characteristics of tripalmitolein demonstrate typical lipophilic behavior, being completely insoluble in water while exhibiting good solubility in organic solvents [6] [7]. Specifically, tripalmitolein shows solubility in chloroform and other organic solvents, making it suitable for various analytical and synthetic applications [7]. The compound's high lipophilicity is reflected in its calculated logarithmic partition coefficient (LogP) of 20.52, indicating extremely high preference for organic phases over aqueous environments [3].

Solvent TypeSolubilityReference
WaterInsoluble [6]
ChloroformSoluble [7]
Organic SolventsSoluble [6] [7]
LogP (octanol/water)20.52 [3]

Thermal Characteristics

The thermal properties of tripalmitolein include a flash point of 289.6 ± 30.2 degrees Celsius, indicating relatively high thermal stability before ignition [3]. The compound exhibits a boiling point of 765.9 ± 50.0 degrees Celsius at 760 millimeters of mercury pressure, demonstrating the high thermal energy required for vaporization [3]. Vapor pressure measurements at 25 degrees Celsius show extremely low values of 0.0 ± 2.6 millimeters of mercury, confirming minimal volatility under standard conditions [3].

Thermal PropertyValueReference
Flash Point289.6 ± 30.2°C [3]
Boiling Point765.9 ± 50.0°C at 760 mmHg [3]
Vapor Pressure0.0 ± 2.6 mmHg at 25°C [3]
Density0.9 ± 0.1 g/cm³ [3]
Refractive Index1.477 [3]

Chemical Properties

Reactivity Patterns

Tripalmitolein exhibits characteristic triglyceride reactivity patterns, particularly susceptibility to hydrolysis reactions that cleave the ester bonds between glycerol and palmitoleic acid [11]. The compound undergoes typical esterification and transesterification reactions common to triglycerides, with the unsaturated nature of the palmitoleic acid chains providing additional sites for chemical modification . Hydrogenation reactions can target the double bonds present in each palmitoleic acid chain, potentially converting tripalmitolein to more saturated derivatives .

Stability Considerations

The chemical stability of tripalmitolein is influenced by the presence of three unsaturated fatty acid chains, which create potential sites for oxidative degradation [12]. Under normal storage and handling conditions, the compound demonstrates good stability when maintained in appropriate environments [12]. The material safety data indicates that tripalmitolein contains no substances that lead to hazardous reactions under normal use conditions [12]. However, the compound should be protected from strong oxidizers to prevent unwanted chemical transformations [12].

Interaction with Solvents

Tripalmitolein demonstrates complex interactions with various solvents depending on their polarity and chemical structure [13]. Research on triglyceride-solvent interactions indicates that compounds like tripalmitolein can adopt different conformational states based on solvent environment [13]. The presence of both polar ester groups and nonpolar fatty acid chains allows tripalmitolein to interact with solvents through multiple mechanisms, including polar interactions at the glycerol backbone and hydrophobic interactions along the fatty acid chains [13].

Stereochemical Aspects

Configurational Isomerism

Tripalmitolein exhibits specific stereochemical characteristics related to its multiple double bonds and the absence of defined stereocenters [14]. The compound is classified as achiral, with zero defined stereocenters and zero undefined stereocenters [14]. However, the molecule contains three E/Z centers corresponding to the double bonds in each palmitoleic acid chain [14]. This stereochemical arrangement contributes to the compound's overall three-dimensional structure and influences its physical and chemical properties [14].

Z Configuration of Double Bonds

Each palmitoleic acid component in tripalmitolein maintains the Z (cis) configuration at the double bond located at the ninth carbon position [8] [15]. This Z configuration is systematically represented in the compound's nomenclature and structural identifiers [16] [15]. The consistent Z configuration across all three fatty acid chains creates a symmetrical arrangement that influences molecular packing and intermolecular interactions [8]. The Z configuration of the double bonds is a defining characteristic that distinguishes palmitoleic acid from other fatty acids and contributes to the unique properties of tripalmitolein [8].

Chemical Identifiers

Chemical Abstracts Service Numbers and Registry Information

Tripalmitolein is registered under the primary Chemical Abstracts Service number 20246-55-3, which serves as the standard identifier for this compound in chemical databases and regulatory contexts [1] [2] [6]. An alternative Chemical Abstracts Service number, 129784-33-4, is also associated with tripalmitolein in some databases, though the primary registration remains 20246-55-3 [3] [17]. The compound is catalogued in the PubChem database under the Compound Identifier 9543989, providing additional reference for chemical information systems [1] [16].

InChI and InChIKey Notations

The International Chemical Identifier (InChI) for tripalmitolein provides a standardized representation of its molecular structure: InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21- [2] [16] [15]. The corresponding InChIKey, SKGWNZXOCSYJQL-BUTYCLJRSA-N, provides a condensed hash representation of the structural information for efficient database searching and comparison [2] [16] [15].

Identifier TypeValueReference
Primary CAS Number20246-55-3 [1] [2] [6]
Alternative CAS Number129784-33-4 [3] [17]
PubChem CID9543989 [1] [16]
InChIKeySKGWNZXOCSYJQL-BUTYCLJRSA-N [2] [16] [15]

Physical Description

Solid

XLogP3

19.1

Hydrogen Bond Acceptor Count

6

Exact Mass

800.68939065 g/mol

Monoisotopic Mass

800.68939065 g/mol

Heavy Atom Count

57

UNII

N9836937KG

Other CAS

30773-83-2

Wikipedia

Tripalmitolein

Use Classification

Cosmetics -> Emollient; Refatting

Dates

Modify: 2023-08-15

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